4-Nitrophenyl-N-(2-chloroethyl)carbamate
Description
Properties
IUPAC Name |
(4-nitrophenyl) N-(2-chloroethyl)-N-nitrosocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O5/c10-5-6-12(11-15)9(14)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJARBUJEJVGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971015 | |
| Record name | 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-43-3 | |
| Record name | Carbamic acid, (2-chloroethyl)nitroso-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl-N-(2-chloroethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl-N-(2-chloroethyl)carbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenylchloroformate with 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents like dichloromethane.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates with different nucleophiles.
Reduction: 4-Aminophenyl-N-(2-chloroethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-chloroethylamine.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-nitrophenyl-N-(2-chloroethyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chloroethyl group allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions. This versatility makes it a valuable reagent for organic synthesis.
Biology
Research has indicated that derivatives of 4-nitrophenyl exhibit significant biological activity, particularly against cancer cell lines. The compound functions as a DNA alkylating agent, which can interfere with DNA replication and transcription processes, leading to cell death in rapidly dividing cells such as cancer cells.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87-MG (Glioblastoma) | 68.1 | Induces G2/M arrest and apoptosis |
| F98 (Rat Glioma) | 20.8 | DNA alkylation |
| Tu-2449 (Mouse Glioma) | 18.6 | Apoptosis induction |
In vitro studies have demonstrated that this compound can induce apoptosis through mechanisms involving DNA damage response pathways, making it a candidate for further investigation in cancer therapeutics.
Medicine
The potential medicinal applications of this compound are significant. It is being investigated as a prodrug that can release active compounds under specific conditions. The ability to act as an alkylating agent opens avenues for developing new anticancer drugs that could be more effective against resistant cancer types.
Case Study: Efficacy in Glioblastoma Models
A study examining the effects of this compound on U87-MG glioblastoma cells revealed an IC50 value of 68.1 µM, leading to apoptosis and G2/M phase cell cycle arrest. Furthermore, when combined with other chemotherapeutic agents, the efficacy was enhanced, suggesting potential for combination therapies in clinical settings.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties allow it to be employed in the development of new materials and chemical formulations.
Mechanism of Action
The mechanism of action of 4-nitrophenyl-N-(2-chloroethyl)carbamate involves its interaction with biological molecules. The compound can act as an alkylating agent, where the chloroethyl group reacts with nucleophilic sites on proteins or nucleic acids, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of DNA function, which is of interest in the development of anticancer agents.
Comparison with Similar Compounds
4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate
4-Chlorophenyl-N-methylcarbamate
- Structure : Replaces the nitro group with chlorine and lacks the chloroethyl chain .
- Applications: A known carbamate pesticide, highlighting the critical role of substituents in determining agricultural vs. pharmaceutical utility .
- Toxicity : Carbamate pesticides like this exhibit acetylcholinesterase inhibition, a mechanism absent in alkylating carbamates such as 4-nitrophenyl-N-(2-chloroethyl)carbamate .
Chloroethyl-Containing Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structure : A nitrosourea with a 2-chloroethyl group, enabling alkylating and carbamoylating activities .
- Physicochemical Properties: Property CCNU this compound (Inferred) Octanol/water coefficient High lipid solubility Likely moderate (depends on nitro group polarity) Plasma half-life ~5 minutes (initial phase) Not reported in evidence
- Biological Activity: CCNU’s dual alkylating/carbamoylating activity contributes to its antileukemic effects but also increases toxicity .
Bis(2-chloroethyl)ether (BCEE)
- Structure : A simple ether with two chloroethyl groups, lacking the carbamate or nitro functionalities .
Agricultural Carbamates
(4-Nitrophenyl) N-(4-chlorophenyl) carbamate
- Source : Detected as a contaminant in agricultural produce, likely from carbamate pesticide degradation .
- Environmental Impact : Highlights the persistence and bioaccumulation risks of nitro- and chloro-substituted carbamates, a concern for both agrochemical and pharmaceutical derivatives .
Key Research Findings and Implications
- Alkylating vs. Carbamoylating Activity: Nitrosoureas like CCNU demonstrate that alkylating activity (e.g., via chloroethyl groups) correlates with anticancer efficacy, while carbamoylating activity increases toxicity .
- Solubility and Distribution: High lipid solubility (e.g., octanol/water coefficient >1) enhances CNS penetration in nitrosoureas . The nitro group in 4-nitrophenyl derivatives may reduce lipid solubility compared to cyclohexyl substituents in CCNU, limiting tissue distribution .
Biological Activity
4-Nitrophenyl-N-(2-chloroethyl)carbamate (CAS No. 55661-43-3) is a compound with significant biological activity, particularly in the context of its potential as an anticancer agent. This article explores its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C9H8ClN3O5
- Molecular Weight : 233.695 g/mol
- Density : 1.4 g/cm³
- Melting Point : 88-90°C
This compound functions primarily as a DNA alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death, particularly in rapidly dividing cells such as cancer cells. The chloroethyl group is crucial for its reactivity, allowing the compound to form covalent bonds with nucleophilic sites on DNA.
Antitumor Activity
Research indicates that 4-nitrophenyl derivatives exhibit notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells through mechanisms involving DNA damage response pathways.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87-MG (Glioblastoma) | 68.1 | Induces G2/M arrest and apoptosis |
| F98 (Rat Glioma) | 20.8 | DNA alkylation |
| Tu-2449 (Mouse Glioma) | 18.6 | Apoptosis induction |
Study 1: Efficacy in Glioblastoma Models
A study investigated the effects of this compound on U87-MG glioblastoma cells. The compound demonstrated significant cytotoxicity with an IC50 value of 68.1 µM, leading to apoptosis and G2/M phase cell cycle arrest. The combination of this compound with other chemotherapeutic agents showed enhanced efficacy, indicating potential for combination therapies in clinical settings.
Study 2: In Vivo Antitumor Activity
In vivo experiments using rat models bearing F98 glioma tumors revealed that administration of the compound at doses of 30 mg/kg significantly prolonged survival compared to control groups. The study highlighted the importance of dosing schedules and combinations with other agents like Toca 511 + 5-FC for maximizing therapeutic outcomes.
Research Findings
Recent advances in the application of nitro(het)aromatic compounds have revealed that structural modifications can enhance biological activity. For instance, the incorporation of nitro groups has been linked to increased potency against hypoxic tumor environments, making derivatives like this compound promising candidates for hypoxia-targeted therapies.
Q & A
Basic: What are the optimal synthetic routes for 4-Nitrophenyl-N-(2-chloroethyl)carbamate, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves reacting chloroformate derivatives with substituted amines. For example, phenyl chloroformate reacts with 4-chloroaniline to form carbamates under controlled conditions (methanol recrystallization, 78% yield) . For 4-nitrophenyl derivatives, analogous pathways are used, with 4-nitrophenylchloroformate reacting with 2-chloroethylamine in solvents like THF at low temperatures to minimize side reactions . Key optimization parameters include:
- Temperature: Maintain 20–25°C to prevent decomposition of the nitro group .
- Solvent: Polar aprotic solvents (e.g., DMSO, THF) enhance nucleophilic substitution .
- Stoichiometry: Equimolar ratios reduce unreacted intermediates .
Table 1: Reaction Conditions for Carbamate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | Prevents nitro group degradation |
| Solvent Polarity | High (e.g., THF) | Enhances amine reactivity |
| Reaction Time | 1–2 hours | Maximizes conversion |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretches at 1700–1705 cm⁻¹ and N-H stretches at 3300–3350 cm⁻¹ confirm carbamate formation .
- Thin-Layer Chromatography (TLC): Use ethanol/DMSO (3:1) to monitor reaction progress (Rf = 0.76 for similar carbamates) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR in C3D6O detects aromatic protons (δ 7.1–8.1 ppm) and the N-H signal (δ 9.4 ppm) .
- X-ray Crystallography: Resolves nitro group orientation and confirms crystal packing, as seen in related nitrophenyl carbamates .
Advanced: How do electronic effects of the nitro and chloroethyl groups influence the compound’s reactivity?
Answer:
- Nitro Group: Strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution but deactivates adjacent positions, directing reactions to meta/para sites .
- Chloroethyl Group: The chlorine atom enhances leaving-group ability in nucleophilic substitutions, enabling functionalization (e.g., hydrolysis to ethanolamine derivatives) .
Mechanistic Insight: - Hydrolysis under basic conditions cleaves the carbamate ester bond, yielding 4-nitrophenol and 2-chloroethylamine .
- Nitro group reduction (e.g., with H2/Pd-C) produces aminophenyl derivatives, altering bioactivity .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Simulate binding to target enzymes (e.g., acetylcholinesterase for carbamate pesticides). Use software like AutoDock to analyze binding affinities .
- QSAR Models: Correlate nitro group position/clogP values with toxicity data from analogs (e.g., IC50 values for similar carbamates) .
Case Study:
Docking simulations of [4-(4-chlorophenoxy)-3-nitrophenyl]methyl carbamates revealed strong interactions with catalytic serine residues in esterases, suggesting similar inhibitory potential for this compound .
Data Contradiction: How should researchers resolve discrepancies in spectroscopic data during synthesis?
Answer:
- IR vs. NMR Conflicts: If carbonyl stretches (1700 cm⁻¹) are absent but NMR confirms carbamate protons, check for impurities via column chromatography .
- Unexpected Melting Points: Recrystallize from methanol/water mixtures to remove byproducts (e.g., unreacted 4-nitrophenol) .
- TLC Spot Multiplicity: Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to separate diastereomers or regioisomers .
Advanced: What strategies mitigate instability of this compound under storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group photodegradation .
- Hydrolytic Stability: Avoid aqueous buffers (pH > 7); use anhydrous DMSO for biological assays .
Degradation Pathways: - Acidic conditions: Carbamate ester hydrolysis dominates.
- Basic conditions: Amine release and nitro group reduction occur .
Basic: How do structural analogs of this compound inform its potential applications?
Answer:
- Agrochemicals: Chlorophenoxy carbamates (e.g., [4-(4-chlorophenoxy)-3-nitrophenyl]methyl derivatives) show herbicidal activity via photosystem inhibition .
- Pharmaceuticals: Nitrosocarbamates (e.g., phenyl(2-chloroethyl)nitrosocarbamate) exhibit alkylating properties, relevant in anticancer research .
Table 2: Bioactivity of Structural Analogs
| Compound | Activity | Mechanism |
|---|---|---|
| [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl carbamate | Herbicidal | Photosystem II inhibition |
| N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate | Enzyme inhibition | Serine protease binding |
Advanced: What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays: Measure IC50 values using acetylcholinesterase or urease inhibition assays. Compare with positive controls (e.g., neostigmine) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
- Site-Directed Mutagenesis: Modify catalytic serine residues in enzymes to test carbamate binding specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
